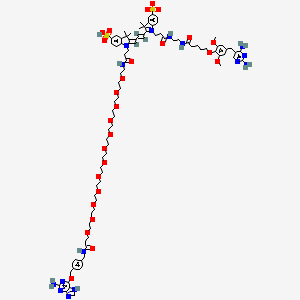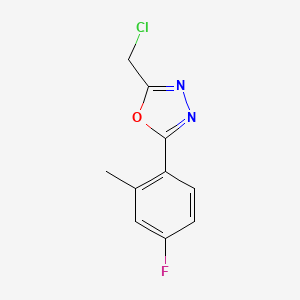
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C9H8ClF3O It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol typically involves the following steps:
Friedel-Crafts Alkylation:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Reduction: The final step involves the reduction of the intermediate compound to form the desired benzyl alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
化学反应分析
Types of Reactions
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different derivatives, such as alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 4-Chloro-2-methyl-alpha-(trifluoromethyl)benzaldehyde or 4-Chloro-2-methyl-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-Chloro-2-methyl-alpha-(trifluoromethyl)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
科学研究应用
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and methyl groups contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzyl Alcohol
- 4-Chloro-2-methylbenzyl Alcohol
- 4-Chloro-alpha-(trifluoromethyl)benzyl Alcohol
Uniqueness
4-Chloro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C9H8ClF3O |
|---|---|
分子量 |
224.61 g/mol |
IUPAC 名称 |
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI 键 |
UBJLOQXUUZFKMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



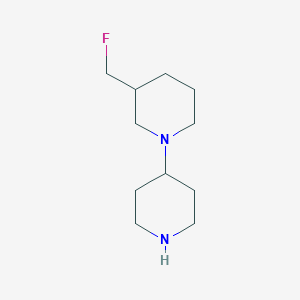

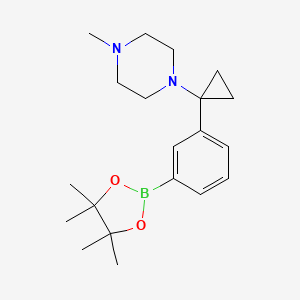
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
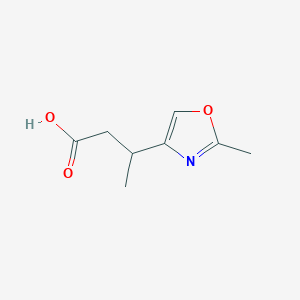

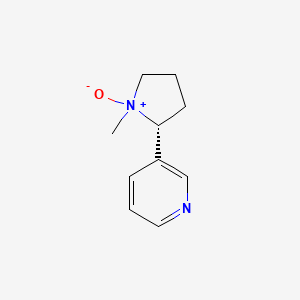


![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)

